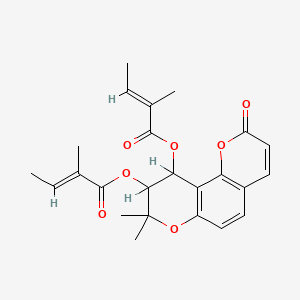

Praeruptorin B

Übersicht

Beschreibung

Praeruptorin B (Pra-B) is a bioactive constituent of Peucedanum praeruptorum Dunn . It exhibits several pharmacological activities, including potent antitumor effects and anti-inflammatory effects .

Synthesis Analysis

The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots was the highest before blotting and was the lowest after flowering .Chemical Reactions Analysis

The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The relative expression of most key enzyme genes in the coumarin synthesis pathway was significantly decreased .Wissenschaftliche Forschungsanwendungen

Application in Renal Carcinoma

- Summary : Praeruptorin B has been investigated for its potential anti-metastatic effects on renal carcinoma cells .

- Methods : The compound was applied to human renal carcinoma cell lines 786-O and ACHN, with doses less than 30 μM for 24 hours. The migration and invasion of these cells were assessed .

- Results : Praeruptorin B significantly inhibited the migration and invasion of the carcinoma cells. Quantitative assessment showed a reduction in migrate cell numbers by 42% and 79% in 786-O cells, and 60% and 82% in ACHN cells, respectively, when treated with 20 and 30 μM of Praeruptorin B .

Application in Hyperlipidemia

- Summary : Praeruptorin B has shown promise in improving diet-induced hyperlipidemia and alleviating insulin resistance .

- Methods : The effects were verified using HepG2 cells and high-fat diet-fed obese mice. The compound’s influence on the SREBP signaling pathway was examined .

- Results : In treated mice, lipid deposition, hyperlipidemia, and insulin resistance were significantly ameliorated. SREBPs and related genes in the liver were down-regulated .

Application in Pharmacology

- Summary : Praeruptorin B is recognized for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects .

- Methods : Various in vitro and in vivo models were used to assess the pharmacological impact of Praeruptorin B .

- Results : The compound exhibited significant anti-inflammatory and neuroprotective activities, supporting its potential therapeutic applications .

Application in Phytochemistry

- Summary : The phytochemical properties of Praeruptorin B have been explored to understand its role in traditional medicine .

- Methods : Extraction methods such as reflux and ultrasonic were used to isolate Praeruptorin B from plant sources .

- Results : The compound was found to contribute to the medicinal properties of Peucedanum praeruptorum, supporting its traditional uses .

Application in Metabolic Diseases

- Summary : Praeruptorin B has been studied for its potential to improve conditions associated with metabolic diseases .

- Methods : Its effects on lipid metabolism and insulin resistance were evaluated in the context of metabolic syndrome .

- Results : The compound showed efficacy in reducing lipid levels and improving insulin sensitivity, indicating its potential as a therapeutic agent for metabolic diseases .

Application in Insulin Resistance

- Summary : The role of Praeruptorin B in regulating insulin resistance has been a subject of research .

- Methods : The compound’s impact on the PI3K/Akt/mTOR pathway was investigated to understand its effects on insulin signaling .

- Results : Praeruptorin B treatment led to significant improvements in insulin resistance in animal models, suggesting its utility in managing diabetes-related conditions .

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praeruptorin B | |

CAS RN |

81740-07-0 | |

| Record name | Anomalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

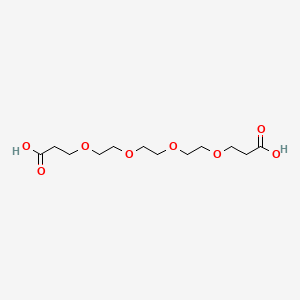

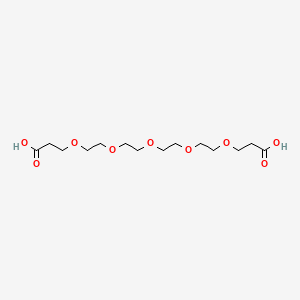

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

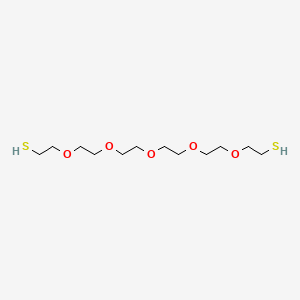

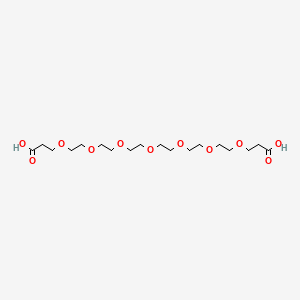

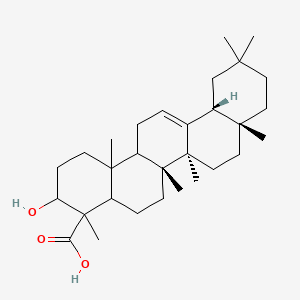

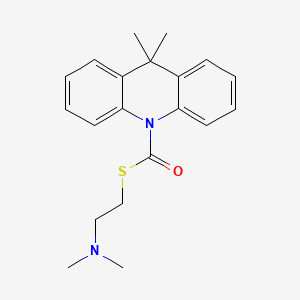

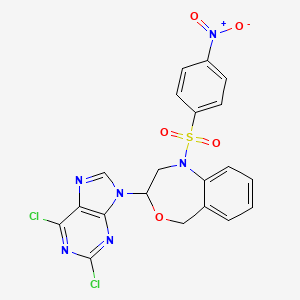

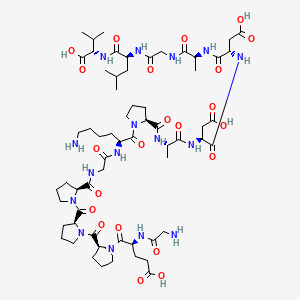

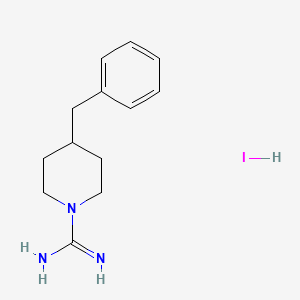

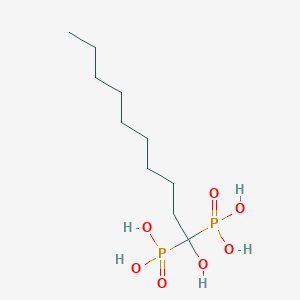

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)